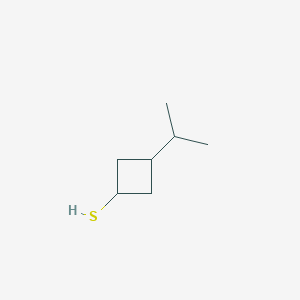

3-(Propan-2-yl)cyclobutane-1-thiol

Description

3-(Propan-2-yl)cyclobutane-1-thiol is a sulfur-containing cyclic compound characterized by a cyclobutane ring substituted with a thiol (-SH) group at position 1 and an isopropyl (propan-2-yl) group at position 3. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which impacts its stability and reactivity compared to larger cyclic systems. The thiol group confers acidity and nucleophilic properties, while the bulky isopropyl substituent influences steric interactions and conformational flexibility.

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3-propan-2-ylcyclobutane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-5(2)6-3-7(8)4-6/h5-8H,3-4H2,1-2H3 |

InChI Key |

BYYJWHNYSLWSMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an alkene with a thiol under specific conditions to form the desired cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides are often used as reagents in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Sulfides.

Substitution: Thioethers.

Scientific Research Applications

3-(Propan-2-yl)cyclobutane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-(Propan-2-yl)cyclobutane-1-thiol with structurally related thiols:

| Compound | Molecular Weight (g/mol) | Ring Strain¹ | pKa (Thiol)² | Boiling Point (°C)³ | Key Reactivity Traits |

|---|---|---|---|---|---|

| This compound | 144.28 | High | ~9.5–10.5 | ~160–180 (est.) | High nucleophilicity; prone to oxidation |

| Cyclobutanethiol | 102.21 | High | ~10.0 | ~135–140 | Similar strain-driven reactivity |

| Cyclopentanethiol | 116.23 | Moderate | ~10.5–11.0 | ~165–170 | Lower acidity; slower oxidation |

| Cyclohexanethiol | 130.25 | Low | ~11.0–11.5 | ~195–200 | Least reactive due to minimal strain |

| Isopropyl mercaptan (acyclic) | 90.19 | N/A | ~10.2 | ~88–90 | High volatility; rapid oxidation |

Notes:

Ring strain : Cyclobutane’s strain increases reactivity compared to larger rings .

Acidity : Thiol acidity is enhanced by ring strain (electron-withdrawing effect) and reduced by electron-donating substituents (e.g., isopropyl).

Boiling points : Cyclic thiols generally have higher boiling points than acyclic analogs due to increased molecular surface area.

Stability and Reactivity

- Oxidation Sensitivity : The thiol group in This compound oxidizes readily to form disulfides, a trait exacerbated by the electron-deficient environment of the strained cyclobutane ring. This contrasts with cyclohexanethiol, which resists oxidation under similar conditions.

- Steric Effects : The isopropyl group hinders nucleophilic attack at the sulfur atom, making it less reactive than unsubstituted cyclobutanethiol in certain substitution reactions.

Biological Activity

3-(Propan-2-yl)cyclobutane-1-thiol, a sulfur-containing organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a cyclobutane ring substituted with a propan-2-yl group and a thiol (-SH) functional group, which may contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.25 g/mol |

| IUPAC Name | This compound |

Antioxidant Properties

Research indicates that compounds containing thiol groups often exhibit antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiol compounds, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In cellular assays, this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The apoptotic pathway was linked to the generation of reactive oxygen species (ROS), which are known to trigger cell death.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The thiol group can donate electrons to neutralize free radicals.

- Antimicrobial Mechanism : Interaction with microbial cell wall components disrupts integrity and function.

- Apoptotic Induction : Increased ROS levels lead to mitochondrial dysfunction and activation of caspases involved in apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers assessed the antimicrobial properties of various thiols against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of this compound on MCF-7 cells revealed that treatment with the compound at concentrations of 10–50 µM resulted in increased apoptosis rates, as evidenced by flow cytometry analysis. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.